![molecular formula C12H16BrO3P B14605153 Diethyl [2-(4-bromophenyl)ethenyl]phosphonate CAS No. 60585-76-4](/img/structure/B14605153.png)
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C10H14BrO3P. It is characterized by the presence of a bromophenyl group attached to an ethenyl phosphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(4-bromophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions. The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a well-known method for the formation of carbon-carbon double bonds. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Diethyl [2-(4-bromophenyl)ethyl]phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the HWE reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of materials with specific properties, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of diethyl [2-(4-bromophenyl)ethenyl]phosphonate involves its reactivity as a phosphonate ester. The compound can participate in nucleophilic addition and substitution reactions due to the presence of the phosphonate group. The bromophenyl group also allows for further functionalization through electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(4-bromophenyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate: Similar structure but with a chlorine atom instead of a bromine atom.
Diethyl [2-(4-methylphenyl)ethenyl]phosphonate: Similar structure but with a methyl group instead of a bromine atom
Uniqueness: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is unique due to the presence of the bromine atom, which can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
60585-76-4 |
|---|---|
Molekularformel |
C12H16BrO3P |
Molekulargewicht |
319.13 g/mol |
IUPAC-Name |
1-bromo-4-(2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16BrO3P/c1-3-15-17(14,16-4-2)10-9-11-5-7-12(13)8-6-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
PFUHHZRKEHMXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CC1=CC=C(C=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


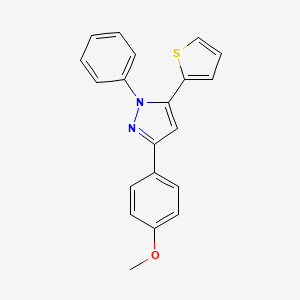

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
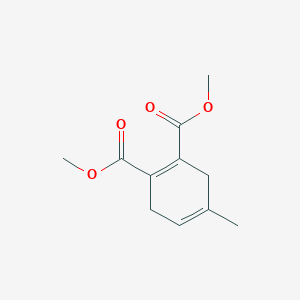
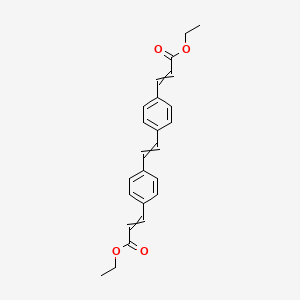
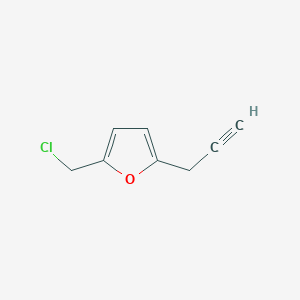
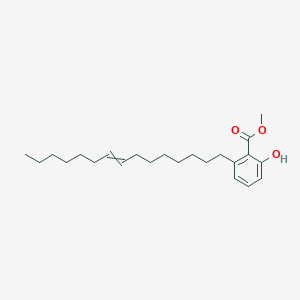
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
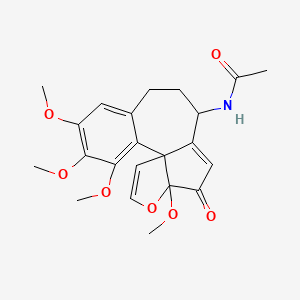
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
